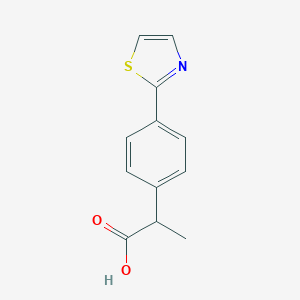
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid is a compound that features a thiazole ring attached to a phenylpropionic acid moiety. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the molecule. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and analgesic properties .
准备方法
The synthesis of alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid typically involves the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones, followed by hydrolysis of the esters Industrial production methods often focus on optimizing yield and purity while minimizing side reactions and costs .
化学反应分析
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propionic acid moiety, converting it to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
作用机制
The primary mechanism of action of alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
相似化合物的比较
alpha-Methyl-4-(2-thiazolyl)benzeneacetic acid can be compared to other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
What sets this compound apart is its specific substitution pattern and its potent inhibition of cyclooxygenase, making it particularly effective as an anti-inflammatory agent .
属性
CAS 编号 |
132483-32-0 |
|---|---|
分子式 |
C12H11NO2S |
分子量 |
233.29 g/mol |
IUPAC 名称 |
2-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H11NO2S/c1-8(12(14)15)9-2-4-10(5-3-9)11-13-6-7-16-11/h2-8H,1H3,(H,14,15) |
InChI 键 |
WFIOEZDXTVJKMT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


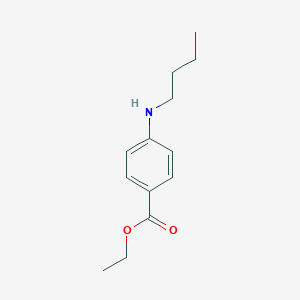
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)

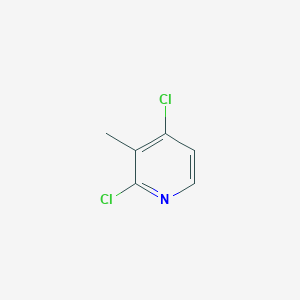
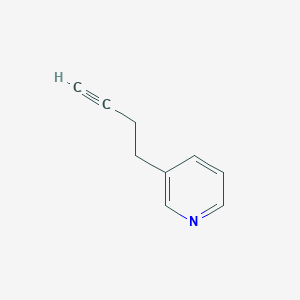


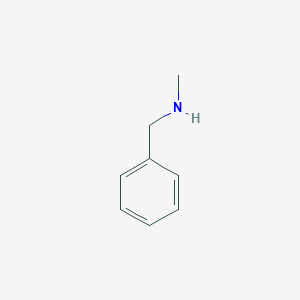
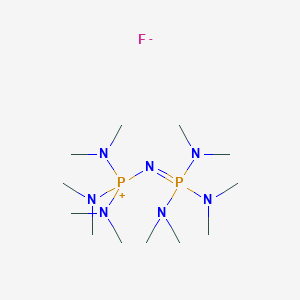
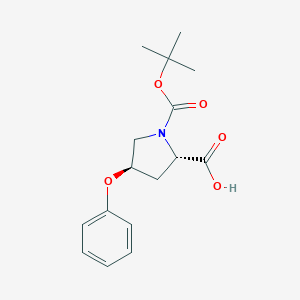
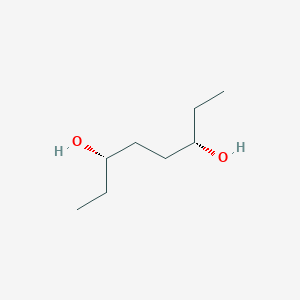

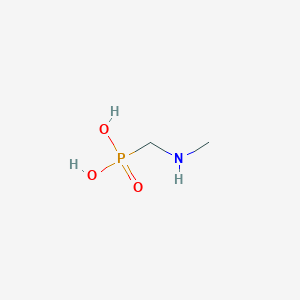
![7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione](/img/structure/B140831.png)
